molecular formula C9H9NO B128560 (2-Methoxyphenyl)acetonitrile CAS No. 7035-03-2

(2-Methoxyphenyl)acetonitrile

Cat. No. B128560
CAS RN: 7035-03-2
M. Wt: 147.17 g/mol
InChI Key: DWJKILXTMUGXOU-UHFFFAOYSA-N
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Description

2-Methoxyphenylacetonitrile is a chemical compound with the molecular formula C9H9NO . It has been used in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione .


Synthesis Analysis

2-Methoxyphenylacetonitrile has been used in the preparation of indolenines via nucleophilic aromatic substitution . In this process, 2-(2-Methoxyphenyl)acetonitrile derivatives are reacted with various alkyl and aryl Li reagents to furnish the corresponding indolenine products .


Molecular Structure Analysis

The molecular structure of 2-Methoxyphenylacetonitrile can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Methoxyphenylacetonitrile has been used in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione .


Physical And Chemical Properties Analysis

2-Methoxyphenylacetonitrile has a molecular weight of 147.17 g/mol . It has a XLogP3 of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 147.068413911 g/mol . Its topological polar surface area is 33 Ų .

Scientific Research Applications

Organic Synthesis

2-Methoxyphenylacetonitrile serves as a versatile intermediate in organic synthesis. It’s used to synthesize various heterocyclic compounds, which are crucial in the development of pharmaceuticals . Its ability to act as a synthon for cyanomethylation makes it valuable for constructing carbon-nitrogen bonds, essential for creating complex organic molecules .

Pharmaceutical Research

In pharmaceutical research, 2-Methoxyphenylacetonitrile is utilized to create thiazolidine diones . These compounds exhibit antibiotic activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, indicating its potential in developing new antibacterial agents .

Material Science

The compound’s role in material science is linked to its use as a building block for organic materials. Its incorporation into larger molecular frameworks can lead to materials with unique electrical or optical properties, which could be explored for electronic or photonic applications .

Analytical Chemistry

2-Methoxyphenylacetonitrile can be used as a standard or reference compound in analytical chemistry. Its well-defined properties, such as melting and boiling points, make it suitable for calibrating instruments or verifying analytical methods .

Biochemistry

While direct applications in biochemistry are not extensively documented, the compound’s derivatives could interact with biological systems. Research into its biochemical behavior could provide insights into metabolic pathways or enzyme interactions .

Industrial Uses

Industrially, 2-Methoxyphenylacetonitrile could be employed in the synthesis of larger volume chemicals or as a precursor to more complex compounds used in various industries, ranging from agriculture to perfumery .

Mechanism of Action

The mechanism of action of 2-Methoxyphenylacetonitrile in the synthesis of indolenines involves an unusual aromatic substitution . The 2-(2-Methoxyphenyl)acetonitrile derivatives are reacted with various alkyl and aryl Li reagents to produce the corresponding indolenine products .

Safety and Hazards

2-Methoxyphenylacetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions of 2-Methoxyphenylacetonitrile research could involve its use in the synthesis of other chemical compounds. For example, it has been used in the synthesis of indolenines , which are constituents of natural products and cyanine dyes such as indocyanine green . This new method was used to synthesize 41 indolenines with large functional group tolerance .

properties

IUPAC Name

2-(2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJKILXTMUGXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220629
Record name (2-Methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)acetonitrile

CAS RN

7035-03-2
Record name 2-Methoxybenzeneacetonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=7035-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl)acetonitrile
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Record name (2-Methoxyphenyl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyphenyl)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the reactivity of (2-methoxyphenyl)acetonitrile?

A1: (2-Methoxyphenyl)acetonitrile exhibits unusual reactivity in the presence of alkyl or aryl lithium reagents. Instead of typical reactions expected at the acetonitrile group, it undergoes a nucleophilic aromatic substitution. [] This reaction forms indolenine products, which are valuable building blocks for synthesizing natural products and dyes like indocyanine green. []

Q2: Can you provide an example of how (2-methoxyphenyl)acetonitrile is used in organic synthesis?

A2: One study demonstrated the reaction of (2-methoxyphenyl)acetonitrile with 4-nitrochlorobenzene. [] While the abstract doesn't disclose the product, this reaction likely showcases another example of nucleophilic aromatic substitution, highlighting the compound's versatility as a reagent.

Q3: What insights into the reaction mechanism are available?

A3: Although specific mechanistic details aren't provided in the abstracts, the research indicates that "key experiments" were conducted to elucidate the mechanism of this unique nucleophilic aromatic substitution involving (2-methoxyphenyl)acetonitrile. [] Further investigation into the full publications would be needed to understand the specifics of these experiments and the proposed mechanism.

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